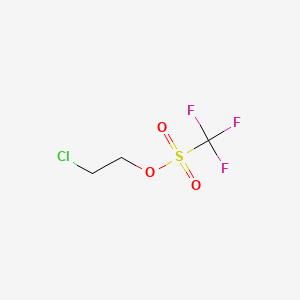

2-Chloroethyl trifluoromethanesulfonate

Description

Significance of the Triflate Leaving Group in Modern Organic Chemistry

The trifluoromethanesulfonate (B1224126) group is widely recognized as an excellent leaving group in a variety of organic reactions. wikipedia.orgchemeurope.com A leaving group is a molecular fragment that detaches from a substrate during a chemical reaction, taking with it a pair of electrons. masterorganicchemistry.comwikipedia.org The effectiveness of a leaving group is linked to its ability to stabilize the negative charge it acquires after departure.

The exceptional stability of the triflate anion is due to two primary factors:

Resonance Stabilization : The negative charge is delocalized across the three oxygen atoms and the sulfur atom. wikipedia.orgchemeurope.com

Inductive Effect : The potent electron-withdrawing nature of the trifluoromethyl group (CF₃) further stabilizes the anion. wikipedia.orgmasterorganicchemistry.com

This high degree of stability makes the triflate group an extremely weak base and, consequently, an excellent leaving group, often referred to as a "super leaving group." masterorganicchemistry.comwikipedia.orgnih.gov Its reactivity is estimated to be several orders of magnitude greater than that of sulfonate and halide leaving groups. nih.gov This enhanced reactivity allows for chemical transformations that would be difficult or impossible with less effective leaving groups. As a result, alkyl triflates are highly reactive in nucleophilic substitution reactions (such as Sₙ2 reactions), as well as in cross-coupling reactions like Suzuki and Heck reactions. wikipedia.orgchemeurope.com

Overview of 2-Chloroethyl Trifluoromethanesulfonate within the Alkyl Triflate Class

This compound (CAS No. 73323-80-5) is an alkyl triflate that possesses the characteristic reactivity of this class of compounds. cymitquimica.comnih.gov It is a bifunctional molecule, featuring both a highly reactive triflate leaving group and a chlorine atom. This structure makes it a valuable reagent and intermediate in organic synthesis. Typically appearing as a colorless to pale yellow liquid, it is soluble in polar organic solvents. cymitquimica.com

The compound's primary role in synthesis is as an alkylating agent, where the triflate group is displaced by a nucleophile. cymitquimica.com The presence of the trifluoromethanesulfonate group confers strong electrophilic properties to the adjacent carbon atom, facilitating nucleophilic attack. cymitquimica.com For instance, research has shown that 2-chloroethyl triflate can be formed through the reaction of silver triflate with 1,2-dichloroethane. nih.gov Its utility is found in the synthesis of more complex molecules, including those with applications in the pharmaceutical and agrochemical industries. cymitquimica.com

Table 1: Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | This compound | nih.gov |

| CAS Number | 73323-80-5 | cymitquimica.comnih.gov |

| Molecular Formula | C₃H₄ClF₃O₃S | cymitquimica.comnih.gov |

| Molecular Weight | 212.58 g/mol | cymitquimica.comnih.gov |

| Appearance | Colorless to pale yellow liquid | cymitquimica.com |

| Boiling Point | 170.8±40.0 °C (at 760 Torr) | chemblink.com |

| Density | 1.595±0.06 g/cm³ (at 20 °C) | chemblink.com |

| Solubility | Slightly soluble (2.1 g/L at 25 °C) | chemblink.com |

Structure

3D Structure

Properties

IUPAC Name |

2-chloroethyl trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4ClF3O3S/c4-1-2-10-11(8,9)3(5,6)7/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJEPTKFBWNNVHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)OS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4ClF3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10223561 | |

| Record name | NSC 314043 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10223561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73323-80-5 | |

| Record name | NSC 314043 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073323805 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC314043 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=314043 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC 314043 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10223561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloroethyl trifluoromethanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Chloroethyl trifluoromethanesulfonate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZJ8QW7PCL5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Reactivity and Reaction Mechanisms of 2 Chloroethyl Trifluoromethanesulfonate

Nucleophilic Substitution Pathways (SN1/SN2) Involving the Triflate Leaving Group

The primary reaction pathway for 2-chloroethyl trifluoromethanesulfonate (B1224126) is nucleophilic substitution at the carbon atom bearing the triflate group. The triflate anion (CF₃SO₃⁻) is an outstanding leaving group due to the resonance stabilization of its negative charge, making it the conjugate base of a superacid, triflic acid. organic-chemistry.org This exceptional leaving group ability facilitates the cleavage of the C-O bond.

The substitution can theoretically proceed via two different mechanisms: a unimolecular (SN1) or a bimolecular (SN2) pathway. However, the structure of 2-chloroethyl trifluoromethanesulfonate, being a primary alkyl triflate, strongly favors the SN2 mechanism . libretexts.org

In the SN2 pathway, a nucleophile attacks the electrophilic carbon atom in a single, concerted step, simultaneously displacing the triflate leaving group. chemistrysteps.com This process involves a backside attack, leading to an inversion of stereochemistry if the carbon were chiral. organic-chemistry.org The rate of the SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile. chemistrysteps.com

An SN1 reaction, which involves the formation of a carbocation intermediate, is highly unlikely for this compound. Primary carbocations are inherently unstable, and therefore, the energy barrier to form a 1-chloroethyl-2-carbocation is prohibitively high. organic-chemistry.org

The choice of solvent and the strength of the nucleophile are critical in controlling the outcome of the substitution reaction. Strong nucleophiles and polar aprotic solvents (e.g., acetone, DMF, DMSO) are known to favor and accelerate SN2 reactions. chemistrysteps.comlibretexts.org Polar protic solvents, while capable of dissolving the reactants, can solvate the nucleophile, reducing its reactivity and slowing down the SN2 process. libretexts.org

| Factor | SN1 Pathway | SN2 Pathway | Relevance to this compound |

|---|---|---|---|

| Mechanism | Stepwise (Carbocation intermediate) | Concerted (Single step) | Favors the concerted SN2 mechanism. chemistrysteps.com |

| Substrate Structure | Favors 3° > 2° | Favors Methyl > 1° > 2° | The primary (1°) structure strongly favors the SN2 pathway. libretexts.org |

| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] | Reaction rate is dependent on both reactants. chemistrysteps.com |

| Nucleophile | Weak nucleophiles are effective | Requires strong nucleophiles | Reacts readily with a variety of strong nucleophiles. libretexts.org |

| Leaving Group | Requires a good leaving group | Requires a good leaving group | The triflate group is an excellent leaving group for either pathway. organic-chemistry.org |

| Solvent | Favored by polar protic solvents | Favored by polar aprotic solvents | Optimal reactions occur in polar aprotic solvents. libretexts.org |

Electrophilic Reactivity of this compound

The presence of the highly electron-withdrawing trifluoromethanesulfonate group renders the attached carbon atom (C-1) strongly electrophilic. This significant partial positive charge makes the molecule an excellent substrate for attack by a wide range of nucleophiles. It is recognized as a powerful alkylating agent, capable of introducing a 2-chloroethyl group onto nucleophilic species such as amines, alcohols, and thiols.

The electrophilicity is a direct consequence of the inductive effect of the triflate group and its superb ability to act as a leaving group. This high reactivity allows for alkylation reactions to occur under mild conditions.

Intramolecular Rearrangements and Cyclization Pathways

A significant aspect of the reactivity of this compound is its potential for intramolecular cyclization through neighboring group participation (NGP) . wikipedia.orglibretexts.org In this process, the lone pair of electrons on the chlorine atom can act as an internal nucleophile.

This intramolecular attack displaces the triflate leaving group, leading to the formation of a highly strained, three-membered cyclic chloronium ion intermediate. youtube.comunc.edu This phenomenon is also known as anchimeric assistance and can significantly accelerate the rate of reaction compared to a similar substrate without the participating neighboring group. wikipedia.orgyoutube.com

Once formed, the cyclic chloronium ion is a potent electrophile. It can be attacked by an external nucleophile. This attack will occur at one of the two carbon atoms of the ring, leading to the ring opening. This two-step process (cyclization followed by nucleophilic attack) often results in the net retention of configuration at the reaction center.

Stability and Decomposition Mechanisms in Reaction Environments

This compound is a highly reactive compound and should be handled with care. nih.gov Its stability is limited, particularly in the presence of nucleophiles, including water.

One documented decomposition pathway involves the formation of triflic acid. nih.gov This can occur through hydrolysis, where water acts as a nucleophile, or via other elimination or substitution pathways in a given reaction medium. The compound's high reactivity makes it a valuable reagent but also implies a limited shelf life and sensitivity to reaction conditions such as temperature and moisture. In one study, 2-chloroethyl triflate was generated from the reaction of silver triflate with 1,2-dichloroethane, with its subsequent decomposition yielding triflic acid. nih.gov

Synthetic Utility and Applications in Organic Chemistry

Alkylation Reactions Utilizing 2-Chloroethyl Trifluoromethanesulfonate (B1224126)

The high reactivity of 2-chloroethyl trifluoromethanesulfonate is primarily due to the trifluoromethanesulfonate (triflate) group, which is an excellent leaving group in nucleophilic substitution reactions. youtube.com This property is a result of the significant stability of the triflate anion, CF₃SO₃⁻, which arises from resonance stabilization and the strong electron-withdrawing nature of the trifluoromethyl group. youtube.comyoutube.com This inherent reactivity makes the compound a powerful agent for introducing the 2-chloroethyl group onto various nucleophilic substrates.

N-Alkylation of Heteroaromatic Systems (e.g., Pyridine (B92270) Derivatives)

The alkylation of nitrogen-containing heterocycles is a fundamental transformation in organic chemistry, often accomplished using alkylating agents with good leaving groups. nih.gov Alkyl triflates are broadly employed for the alkylation of various substrates, including N-heterocycles. nih.gov this compound serves as a potent electrophile for the N-alkylation of heteroaromatic systems like pyridine. In this reaction, the nitrogen atom of the pyridine ring acts as a nucleophile, attacking the ethyl carbon and displacing the triflate anion.

This process results in the formation of an N-(2-chloroethyl)pyridinium triflate salt. The introduction of the 2-chloroethyl group is synthetically valuable, as the terminal chloride provides a handle for subsequent functionalization, allowing for the construction of more complex molecular architectures built upon the pyridine scaffold. The reaction is favored due to the exceptional ability of the triflate group to depart, facilitating the formation of the C-N bond even with moderately nucleophilic heteroaromatics.

The general method for synthesizing N-alkylpyridinium compounds is the Menschutkin reaction, which involves the Sₙ2 reaction of a pyridine derivative with an alkyl halide or sulfonate. nih.gov The use of a triflate, such as this compound, enhances the reaction rate and efficiency compared to less reactive halides.

Introduction of the 2-Chloroethyl Moiety in Complex Scaffolds (e.g., 1,4-Benzodiazepines)

The 1,4-benzodiazepine (B1214927) core is a privileged scaffold in medicinal chemistry, forming the basis for numerous therapeutic agents. semanticscholar.orgresearchgate.net Chemical modification of this structure is a key strategy for developing new derivatives with tailored pharmacological profiles. wum.edu.pl N-alkylation of the benzodiazepine (B76468) ring system is a common modification. google.comresearchgate.net

This compound is an ideal reagent for introducing the 2-chloroethyl group at the N-1 position of the 1,4-benzodiazepine ring. The process involves the deprotonation of the amide nitrogen followed by nucleophilic attack on the alkylating agent. The resulting N-(2-chloroethyl) derivative is a versatile intermediate. The chloro group can be displaced by various nucleophiles, enabling the attachment of diverse side chains to the benzodiazepine core, thereby expanding the chemical space for drug discovery. The high reactivity of the triflate ensures that the alkylation proceeds efficiently, even on sterically hindered or electronically deactivated benzodiazepine substrates.

Role as a Key Intermediate in Multi-Step Synthesis

A key intermediate in a multi-step synthesis is a molecule that is formed during the synthesis and is subsequently used in the next step of the reaction sequence. vapourtec.comumontreal.ca this compound is a bifunctional compound, possessing two reactive sites: the highly electrophilic carbon attached to the triflate group and the carbon bearing the chlorine atom. This dual reactivity makes it a valuable intermediate in syntheses that require the sequential introduction of different functionalities.

In a typical multi-step sequence, a nucleophile would first react with this compound to displace the triflate group, forming a new molecule containing a 2-chloroethyl substituent. This initial product can then be isolated and subjected to a second reaction, where the chloride is displaced by a different nucleophile. This strategy allows for the controlled, stepwise assembly of complex molecules. The ability to perform multiple transformations without the need to isolate intermediates, known as telescoping or flow synthesis, has become an increasingly important strategy for improving synthetic efficiency. umontreal.caflinders.edu.au The defined reactivity of reagents like this compound is crucial for the success of such processes.

Catalytic Applications and Ligand Effects in Triflate Chemistry

The triflate anion is not only a superior leaving group but also a key component in catalysis, particularly as a weakly coordinating counteranion for Lewis acidic metal centers. soton.ac.uk

Metal-Catalyzed Transformations Involving Triflate Counteranions

Metal triflates, such as those of scandium, iron, indium, and zinc, are highly effective Lewis acid catalysts in a wide array of organic reactions. researchgate.netnih.govuj.ac.za Their catalytic activity stems from the strong Lewis acidity of the metal cation, which is enhanced by the triflate counteranion. nih.govcapes.gov.br The triflate anion is large, and its charge is highly delocalized, which makes it a very poor nucleophile. nih.gov This "non-coordinating" nature means it does not bind strongly to the metal center, leaving a coordination site open for the substrate to bind and be activated. soton.ac.uk

Advantages of metal triflate catalysts include their high thermal stability and tolerance to water and protic solvents, which is a significant improvement over traditional Lewis acids like aluminum chloride. researchgate.netuj.ac.za This stability allows for their use in a broader range of reaction conditions and simplifies their handling and potential for recycling. uj.ac.za The nature of other ligands attached to the metal center can significantly influence the catalyst's reactivity and selectivity in these transformations. researchgate.netnih.gov

| Metal Triflate Catalyst | Selected Applications | Reference(s) |

| Scandium triflate (Sc(OTf)₃) | Friedel-Crafts acylation, Diels-Alder reactions, Aldol reactions | youtube.comresearchgate.netnih.gov |

| Iron triflate (Fe(OTf)₂, Fe(OTf)₃) | Imination of sulfoxides, Oxidation of cyclohexane, C-C coupling | researchgate.netacs.orgresearchgate.net |

| Indium triflate (In(OTf)₃) | Lewis acid catalysis, Ligand affinity studies | soton.ac.ukresearchgate.netresearchgate.net |

| Zirconium triflate (Zr(OTf)₄) | Etherification reactions, Friedel-Crafts alkylation | uj.ac.za |

| Cerium triflate (Ce(OTf)₃) | Enantioselective Hosomi–Sakurai reaction | nih.gov |

| Copper triflate (Cu(OTf)₂) | Oxidative C-C coupling in polymer synthesis | acs.org |

This table is not exhaustive and represents selected examples of catalytic applications.

Triflate-Activated Reagents in Oxidation Processes

The triflate group can be incorporated into reagents to enhance their oxidizing power. The strong electron-withdrawing properties of the triflate group can render an adjacent atom highly electrophilic and, consequently, highly oxidizing.

A prominent example is the class of hypervalent iodine(III) reagents of the type ArI(OTf)₂. chemistryviews.org These compounds are powerful oxidants capable of performing transformations that are not possible with less reactive iodine(III) reagents. The triflate ligands make the iodine center exceptionally electron-deficient and thus a potent oxidizing agent. chemistryviews.org

Furthermore, certain metal triflates can themselves act as catalysts or reagents in oxidation reactions. For instance, iron(III) triflate has been used as an oxidant for the C-C coupling synthesis of porphyrin dimers and as a catalyst for the oxidation of cyclohexane. researchgate.netacs.org In some systems, the choice of a triflate counteranion over others, such as nitrate, can be strategic to inhibit unwanted oxidation of the ligands or substrates. rsc.org

| Triflate-Containing Oxidant/Catalyst | Type of Oxidation | Reference(s) |

| ArI(OTf)₂ (Aryl an-Iodine(III) Bistriflate) | Oxidation of alkenes and other functional groups | chemistryviews.org |

| Iron(III) triflate (Fe(OTf)₃) | Oxidative C-C coupling, Cyclohexane oxidation | researchgate.netacs.org |

| Titanium(III) triflato complex | Oxidation by TEMPO to form Ti(IV) complex | nih.gov |

This table provides examples of triflate-activated reagents and catalysts in oxidation processes.

Potential in Polymer Chemistry and Material Science

This compound possesses two key reactive sites: the highly labile trifluoromethanesulfonate (triflate) leaving group and the chloroethyl moiety. This dual functionality suggests a significant, albeit not yet broadly documented, potential in the fields of polymer chemistry and material science. The triflate group is an exceptionally good leaving group, making the compound a potent electrophile capable of initiating certain types of polymerization. pearson.comwikipedia.org Concurrently, the chloroethyl group can serve as a versatile handle for post-polymerization modification, allowing for the introduction of various functionalities onto a polymer backbone. researchgate.netresearchgate.net

The primary theoretical application in polymer synthesis lies in its capacity to act as an initiator for cationic polymerization. The triflate group's high leaving group ability would facilitate the generation of a carbocation from a suitable monomer, thereby initiating the polymerization cascade. This is particularly relevant for the polymerization of electron-rich monomers like vinyl ethers. While specific examples utilizing this compound as an initiator are not prevalent in the reviewed literature, the principle is well-established with other triflate-containing initiators. acs.orgresearchgate.net

Furthermore, the presence of the chlorine atom on the ethyl group opens up possibilities for creating functional polymers. A polymer chain incorporating the 2-chloroethyl group could undergo subsequent nucleophilic substitution reactions. This allows for the covalent attachment of a wide array of chemical entities, including fluorescent dyes, cross-linking agents, or biocompatible moieties like polyethylene (B3416737) glycol (PEG). researchgate.netnih.govd-nb.info This post-polymerization modification is a powerful strategy for tailoring the properties of materials for specific applications. For example, copolymers of 2-chloroethyl vinyl ether have been functionalized to create materials with tailored properties. researchgate.netresearchgate.net

Below is a table illustrating the potential polymerization and post-polymerization modification reactions involving this compound.

| Reaction Type | Reactants | Potential Product Structure | Description |

| Cationic Polymerization Initiation | This compound, Vinyl Ether | Cl-(CH₂)₂-[-CH(OR)-CH₂-]n-OTf | Initiation of vinyl ether polymerization, resulting in a polymer with a chloroethyl head group and a triflate end group. |

| Post-Polymerization Nucleophilic Substitution | Polymer with pendant 2-chloroethyl groups, Nucleophile (e.g., NaN₃, R₂NH) | Polymer- (CH₂)₂-N₃ or Polymer-(CH₂)₂-NR₂ | The chlorine atom is displaced by a nucleophile to introduce new functional groups onto the polymer chain. |

| Graft Copolymerization | Polymer with pendant 2-chloroethyl groups, Initiator for another polymerization | Polymer with grafted chains | The chloroethyl group can be converted into an initiating site for a different type of polymerization, leading to graft copolymers. |

It is important to note that while chemically plausible, the widespread practical application of this compound for these specific purposes is not extensively documented in the available scientific literature.

Applications in Medicinal Chemistry Intermediate Synthesis

In medicinal chemistry, the synthesis of complex organic molecules often relies on the use of versatile building blocks and intermediates. nih.gov this compound, with its two distinct reactive centers, presents itself as a potentially valuable reagent for the synthesis of pharmaceutical intermediates, although specific, widespread examples in the literature are not abundant. The triflate group serves as a superb leaving group in nucleophilic substitution reactions, facilitating the introduction of the 2-chloroethyl moiety onto a variety of scaffolds. pearson.comnih.gov The chloroethyl group itself is a key structural motif in a number of biologically active compounds and can also serve as a precursor for further chemical transformations. wikipedia.orgyoutube.com

The primary potential application of this compound in this context is as a chloroethylating agent. It can react with nucleophiles such as amines, phenols, and thiols to introduce the 2-chloroethyl group. This is a common strategy for the synthesis of various drug classes. For instance, the 2-chloroethylamino group is a well-known pharmacophore in certain anticancer agents. wikipedia.org While other chloroethylating agents are more commonly cited, the high reactivity imparted by the triflate leaving group could offer advantages in terms of reaction conditions and yields in specific synthetic scenarios. nih.gov

The introduced 2-chloroethyl group can then be used to construct heterocyclic rings, which are prevalent in many pharmaceuticals, or it can be a site for further functionalization. For example, intramolecular cyclization of a molecule containing a nucleophile and a 2-chloroethyl group can lead to the formation of nitrogen- or oxygen-containing heterocycles.

The following table outlines hypothetical, yet chemically sound, applications of this compound in the synthesis of medicinal chemistry intermediates.

| Reaction Type | Substrate | Intermediate Product | Potential Therapeutic Area |

| N-Alkylation | Primary or Secondary Amine | N-(2-Chloroethyl)amine derivative | Anticancer, Antihistamines |

| O-Alkylation | Phenol | Aryl 2-chloroethyl ether | Various |

| S-Alkylation | Thiol | Thioether with a 2-chloroethyl group | Various |

| Heterocycle Formation | Substrate with appropriately positioned nucleophile | Piperazine, Morpholine, or other heterocyclic derivatives | Antipsychotics, Antidepressants |

The utility of this compound in these transformations would be predicated on its ability to provide the desired reactivity and selectivity compared to other, more established chloroethylating agents.

Advanced Spectroscopic and Analytical Methodologies for Characterization and Detection

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the definitive structural elucidation of 2-Chloroethyl trifluoromethanesulfonate (B1224126), providing detailed information about the atomic arrangement within the molecule.

1H, 13C, and 19F NMR Techniques

The trifluoromethanesulfonate (triflate) group and the chloroethyl moiety of the molecule each provide unique signatures in their respective NMR spectra, allowing for comprehensive structural confirmation.

¹H NMR Spectroscopy : The proton NMR spectrum is expected to exhibit two distinct signals corresponding to the two methylene (B1212753) groups (-CH₂-) of the ethyl chain. Due to the influence of adjacent electron-withdrawing groups (chlorine and the triflate ester oxygen), these signals will appear as triplets in the downfield region. The methylene group attached to the chlorine atom (Cl-CH₂-) would likely resonate at a different chemical shift than the methylene group bonded to the oxygen atom (-O-CH₂-). For a related compound, 2-chloroethyl chloroformate, the protons of the Cl-CH₂- group appear around 3.76 ppm, while the -O-CH₂- protons are further downfield at approximately 4.55 ppm chemicalbook.com. A similar pattern would be anticipated for 2-Chloroethyl trifluoromethanesulfonate.

¹³C NMR Spectroscopy : The carbon-13 NMR spectrum provides insight into the carbon framework of the molecule. It is expected to show signals for the two carbons of the ethyl group and the carbon of the trifluoromethyl group. The chemical shift of the trifluoromethyl carbon is significantly influenced by the three fluorine atoms. In related trifluoromethanesulfonyl compounds, the ¹³C signal for the CF₃ group is often observed as a quartet due to C-F coupling beilstein-journals.org. The carbons of the chloroethyl group will also have distinct chemical shifts influenced by their chemical environment. PubChem indicates the availability of ¹³C NMR spectra for this compound, which would confirm these assignments nih.gov.

¹⁹F NMR Spectroscopy : Fluorine-19 NMR is a highly sensitive technique for the detection and characterization of fluorinated compounds wikipedia.orghuji.ac.il. For this compound, the ¹⁹F NMR spectrum is expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethyl (CF₃) group. The chemical shift of this peak is characteristic of the triflate group and typically appears in a specific region of the ¹⁹F NMR spectrum. For instance, the triflate anion itself often shows a signal around -79 ppm wiley-vch.de. The precise chemical shift for this compound would be a key identifier. PubChem also lists the availability of ¹⁹F NMR spectra for this compound nih.gov.

| Nucleus | Expected Chemical Shift Range (ppm) | Expected Multiplicity | Notes |

| ¹H | 3.5 - 4.8 | Triplet, Triplet | Signals correspond to the two methylene groups. |

| ¹³C | 40 - 120 | Singlet, Singlet, Quartet | Signals for the two ethyl carbons and the trifluoromethyl carbon. |

| ¹⁹F | -70 to -80 | Singlet | A single peak for the CF₃ group is characteristic. |

Vibrational Spectroscopy (FTIR, Raman) for Conformational Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, offers valuable information about the functional groups and conformational properties of this compound.

These two techniques are complementary; FTIR spectroscopy is particularly sensitive to polar bonds, while Raman spectroscopy provides strong signals for non-polar, symmetric bonds researchgate.net. The analysis of the vibrational spectra can reveal details about the rotational isomers (conformers) present in a sample. For a similar molecule, 2,2,2-trifluoroethyl trichloromethanesulfonate, studies of its infrared and Raman spectra in different states (gas, liquid, solid) combined with quantum chemistry calculations have been used to determine its most stable geometry and conformation nih.gov. A similar approach can be applied to this compound to understand its conformational landscape.

Key vibrational modes expected for this compound would include:

C-H stretching vibrations of the ethyl group.

C-Cl stretching vibration.

S=O and S-O stretching vibrations of the triflate group.

C-F stretching vibrations of the trifluoromethyl group.

The presence and position of these bands in the FTIR and Raman spectra provide a molecular fingerprint for the compound.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |

| C-H stretch | 2850 - 3000 | FTIR, Raman |

| S=O stretch | 1350 - 1450 | FTIR, Raman |

| C-F stretch | 1100 - 1250 | FTIR, Raman |

| S-O stretch | 1000 - 1100 | FTIR, Raman |

| C-Cl stretch | 600 - 800 | FTIR, Raman |

Mass Spectrometry (MS) Techniques for Identification and Quantification

Mass spectrometry is a powerful tool for the identification and quantification of this compound by measuring its mass-to-charge ratio (m/z) and the fragmentation patterns of its ions.

The molecular weight of this compound is 212.58 g/mol chemscene.com. In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ at m/z 212 might be observed. However, due to the lability of the triflate group, significant fragmentation is expected. The presence of chlorine would also lead to a characteristic isotopic pattern for chlorine-containing fragments (³⁵Cl and ³⁷Cl in a roughly 3:1 ratio) youtube.com.

Common fragmentation pathways for related compounds often involve the loss of the triflate group or parts of the alkyl chain dtic.milmiamioh.edu. For sulfated steroids, a common fragmentation is the loss of SO₃ nih.gov. For this compound, fragmentation could involve the cleavage of the C-O bond, leading to ions corresponding to the chloroethyl cation [C₂H₄Cl]⁺ and the triflate anion or its fragments. Tandem mass spectrometry (MS/MS) can be used to further fragment specific ions to gain more structural information.

| Ion | m/z (for ³⁵Cl) | Identity |

| [C₃H₄ClF₃O₃S]⁺ | 212 | Molecular Ion |

| [CF₃SO₃]⁻ | 149 | Triflate Anion |

| [C₂H₄Cl]⁺ | 63 | Chloroethyl Cation |

Chromatographic Methods for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for separating this compound from impurities and for analyzing its presence in complex mixtures.

High Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile or thermally labile compounds. For the analysis of this compound, a reverse-phase HPLC method would likely be employed. In such a method, a non-polar stationary phase (like C18) is used with a polar mobile phase, such as a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727) sielc.com.

Detection can be achieved using a UV detector if the analyte possesses a suitable chromophore, although the chromophoric properties of this compound are weak. Alternatively, an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS) could be used for more sensitive and specific detection. The purity of related compounds, such as (2-Bromoethyl)diphenylsulfonium trifluoromethanesulfonate, has been assessed using HPLC avantorsciences.com.

Gas Chromatography (GC) and Derivatization Strategies

Gas Chromatography (GC) is a high-resolution separation technique suitable for volatile and thermally stable compounds. Direct analysis of this compound by GC may be possible, but its polarity and potential for thermal degradation could present challenges.

To overcome these issues and improve its chromatographic behavior and detectability, derivatization is often employed weber.hujfda-online.comsigmaaldrich.com. Derivatization involves chemically modifying the analyte to make it more volatile and thermally stable. For a compound like this compound, which lacks highly active functional groups for common derivatization reactions, specific strategies might be required. If hydrolysis occurs, the resulting 2-chloroethanol (B45725) could be derivatized. For instance, in the analysis of other chlorides relevant to the Chemical Weapons Convention, derivatization with 1-propanol (B7761284) has been used for GC-MS analysis rsc.org. Another general approach for compounds with active hydrogens is silylation sigmaaldrich.com. The choice of derivatization reagent would depend on the specific analytical goals.

X-ray Crystallography for Solid-State Structural Determination

A comprehensive search of scientific literature and crystallographic databases reveals that the single-crystal X-ray structure of this compound has not been reported. Consequently, detailed experimental data on its solid-state molecular geometry, bond lengths, bond angles, and crystal packing are not available at this time.

X-ray crystallography is a pivotal technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. wikipedia.org The process involves diffracting a beam of X-rays through a single crystal of the compound. By analyzing the diffraction pattern, scientists can deduce the precise location of each atom, providing definitive information on:

Molecular Conformation: The spatial arrangement of atoms in the molecule.

Bond Lengths and Angles: Exact measurements of the distances between atoms and the angles they form.

Intermolecular Interactions: How individual molecules pack together in the crystal lattice, including hydrogen bonds and other non-covalent interactions. wikipedia.orgresearchgate.net

While crystallographic data exists for related compounds, such as 2-chloroethyl(methylsulfonyl)methanesulfonate and ethylene (B1197577) bis(trifluoromethanesulfonate), this information cannot be extrapolated to definitively describe the structure of this compound due to differences in their chemical composition and electronic properties. rsc.orgnih.gov The presence of the trifluoromethyl group in place of a methylsulfonyl group, for instance, would significantly alter the electronic and steric environment, leading to different crystal packing and molecular conformation. rsc.orgnih.gov

The lack of a published crystal structure for this compound means that any discussion of its solid-state structure would be purely theoretical. For authoritative and detailed research findings, including data tables on crystallographic parameters, the successful growth of a single crystal suitable for X-ray diffraction analysis would be a necessary prerequisite.

Theoretical and Computational Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Conformational Analysis

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure (or electron distribution) of many-body systems. researchgate.netresearchgate.net For 2-Chloroethyl trifluoromethanesulfonate (B1224126), DFT calculations are instrumental in determining its fundamental electronic properties and exploring its conformational landscape.

Electronic Structure: DFT calculations can map the electron density distribution, identify molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and calculate electrostatic potential surfaces. These calculations help in understanding the charge distribution across the molecule, identifying electrophilic and nucleophilic sites, and predicting the molecule's reactivity. The significant electronegativity difference between the triflate group and the chloroethyl moiety suggests a highly polarized molecule, a feature that can be quantified through DFT-derived partial atomic charges.

Conformational Analysis: Due to the presence of several single bonds (C-C, C-O, S-C), 2-Chloroethyl trifluoromethanesulfonate can exist in various conformations. DFT calculations are used to perform a potential energy surface (PES) scan by systematically rotating these bonds. ekb.eg This process identifies stable conformers, which correspond to energy minima on the PES, and the transition states that separate them. Studies on analogous molecules, such as trifluoroacetyl triflate, have shown that DFT can successfully identify multiple stable conformers (e.g., syn, anti, gauche) and quantify their relative energies. mdpi.com For this compound, the key dihedral angles would be around the C-O and C-C bonds. The relative stability of these conformers is determined by a delicate balance of steric hindrance and intramolecular interactions.

Below is an illustrative table of the type of data that would be generated from DFT conformational analysis, showing the relative energies of hypothetical stable conformers.

| Conformer | Dihedral Angle (Cl-C-C-O) | Relative Energy (kcal/mol) | Population (%) |

| anti | ~180° | 0.00 | 65 |

| gauche-1 | ~60° | 0.85 | 17.5 |

| gauche-2 | ~-60° | 0.85 | 17.5 |

| Note: This table is illustrative. The values are hypothetical and represent the type of output from a DFT conformational analysis. |

Molecular Dynamics Simulations for Reactivity Prediction

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. chemrxiv.org By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of molecular behavior over time, making them suitable for predicting reactivity. escholarship.org

For this compound, MD simulations can be employed to model its behavior in various chemical environments, particularly in solution. Key applications include:

Solvation Dynamics: Simulating the molecule in different solvents to understand how solvent molecules arrange around the solute and influence its conformational preferences and reactivity.

Reaction Dynamics: Using reactive force fields or multiscale quantum mechanics/molecular mechanics (QM/MM) methods, MD can simulate chemical reactions. chemrxiv.org For instance, the nucleophilic substitution reaction involving the displacement of the excellent triflate leaving group or the chloride atom could be modeled. Such simulations can reveal the reaction pathway, the role of the solvent in stabilizing intermediates and transition states, and predict reaction rates. princeton.edu

Simulations could track the trajectory of a nucleophile approaching the molecule, providing insights into the steric and electronic factors that govern the reaction's outcome.

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations, including but not limited to DFT, are fundamental in elucidating the detailed mechanisms of chemical reactions. patonlab.com These calculations map the potential energy surface of a reaction, allowing for the identification and characterization of all stationary points, including reactants, products, intermediates, and, most importantly, transition states. aps.org

For this compound, these calculations can clarify several potential reaction pathways:

Nucleophilic Substitution (Sₙ2): The triflate group is an exceptional leaving group, making the adjacent carbon atom highly susceptible to nucleophilic attack. Quantum calculations can determine the activation energy barrier for an Sₙ2 reaction, confirming the stereochemical inversion at the carbon center.

Neighboring Group Participation: The chlorine atom can potentially act as an internal nucleophile, displacing the triflate group to form a cyclic chloronium ion intermediate. This intermediate would then be opened by an external nucleophile. Quantum calculations can determine the energetics of this two-step pathway versus a direct Sₙ2 reaction, predicting whether neighboring group participation is a viable mechanism.

An illustrative reaction coordinate diagram derived from quantum chemical calculations would show the energy changes as the reaction progresses, with peaks representing transition states. The calculated activation energies provide a quantitative measure of the reaction's feasibility.

| Reaction Pathway | Calculated Activation Energy (kcal/mol) |

| Direct Sₙ2 at C-OTf | 15.2 |

| Formation of Chloronium Ion Intermediate | 18.5 |

| Sₙ2 at C-Cl | 25.8 |

| Note: This table is for illustrative purposes only. The values are hypothetical and represent the type of output from quantum chemical calculations for comparing reaction mechanisms. |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals from a quantum chemical calculation into a more intuitive picture of localized bonds, lone pairs, and antibonds, which align with the classic Lewis structure concept. wikipedia.orgwisc.edu It provides a detailed analysis of bonding interactions and electron delocalization. uni-muenchen.de

For this compound, NBO analysis reveals:

Lewis Structure and Bonding: It confirms the primary Lewis structure, showing the nature of the covalent bonds (e.g., C-Cl, C-O, S=O). It calculates the hybridization of the atomic orbitals that form these bonds.

Donor-Acceptor Interactions: A key feature of NBO analysis is the examination of delocalization effects through second-order perturbation theory. researchgate.net This analysis quantifies the stabilization energy (E(2)) resulting from the interaction between a filled (donor) NBO and an empty (acceptor) NBO. For this molecule, significant interactions would be expected between the lone pairs on the oxygen and chlorine atoms and the antibonding orbitals (σ) of adjacent bonds. For example, the interaction between a lone pair on the oxygen atom and the adjacent C-Cl antibonding orbital (n(O) → σ(C-Cl)) can be quantified, indicating hyperconjugative effects that influence the molecule's structure and reactivity.

A typical NBO analysis output is summarized in the table below, illustrating the major donor-acceptor interactions.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP (O) | σ* (S-C) | 5.4 |

| LP (Cl) | σ* (C-C) | 1.8 |

| σ (C-C) | σ* (C-OTf) | 2.1 |

| Note: This table is illustrative. "LP" denotes a lone pair, and "σ*" denotes an antibonding orbital. The values are hypothetical examples of what an NBO analysis would yield. |

Safety Protocols and Waste Management in Academic Research

Laboratory Safety Guidelines for Handling Trifluoromethanesulfonates

Trifluoromethanesulfonates, also known as triflates, are recognized as a class of reactive compounds used in organic synthesis. orgsyn.org Their reactivity demands that researchers understand the potential hazards and implement rigorous safety measures before beginning any experiment. osu.edu A key aspect of preparation involves conducting a thorough risk assessment for each experimental procedure. americanlaboratory.comorgsyn.org

Personal Protective Equipment (PPE) and Engineering Controls

Due to the hazardous nature of triflates, the use of appropriate Personal Protective Equipment (PPE) is mandatory. This includes wearing chemical safety goggles or a face shield, as these compounds can cause severe eye damage. gelest.comfishersci.nl Skin contact must be prevented by using chemical-resistant gloves, such as neoprene or nitrile rubber, and wearing a lab coat. gelest.comfishersci.com

All operations involving 2-Chloroethyl trifluoromethanesulfonate (B1224126) and other triflates should be performed within a properly functioning chemical fume hood. orgsyn.orgfishersci.com This engineering control is essential to prevent the inhalation of harmful and irritating vapors. gelest.comfishersci.com Laboratories must also be equipped with easily accessible emergency equipment, including safety showers and eyewash stations. gelest.comacs.org

Hazard Profile

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a clear framework for understanding the hazards associated with these substances. 2-Chloroethyl trifluoromethanesulfonate is classified as harmful if swallowed, inhaled, or in contact with skin, and it is known to cause skin and eye irritation. nih.gov Other triflate compounds are noted to be corrosive and can cause severe skin burns and eye damage. fishersci.nlfishersci.com

| Hazard Classification | Description | Associated Pictogram | Source |

|---|---|---|---|

| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled. fishersci.nlnih.gov |  | fishersci.nlnih.gov |

| Skin Corrosion/Irritation | Causes severe skin burns and irritation. fishersci.nlnih.gov |  | fishersci.nlnih.gov |

| Serious Eye Damage/Irritation | Causes serious eye damage. fishersci.nlnih.gov |  | fishersci.nlnih.gov |

| Flammability | Some related compounds are flammable liquids and vapors. gelest.com |  | gelest.com |

Chemical Waste Minimization Strategies

A core principle of modern laboratory management is the minimization of hazardous waste. utoledo.edu This practice not only protects the environment but also enhances laboratory safety and reduces the high costs associated with chemical disposal. utoledo.eduudel.edu Academic institutions are encouraged to adopt a variety of strategies to reduce the volume and toxicity of waste generated. udel.edu

Key strategies for waste minimization include:

Prudent Purchasing: Centralizing chemical purchasing can prevent the acquisition of duplicate chemicals. yale.edu Ordering chemicals in quantities appropriate for the planned experiments ensures that less material expires or becomes unwanted. udel.eduyale.edu

Procedural Modifications: Adopting microscale or scaled-down experimental procedures directly reduces the quantity of chemicals used and, consequently, the amount of waste produced. utoledo.edu

Inventory Management: Maintaining a detailed and up-to-date chemical inventory helps in tracking what is on hand, preventing unnecessary purchases, and ensuring that older chemicals are used first. yale.edu Dating containers upon receipt is a simple but effective practice. yale.edu

Chemical Substitution: Where research parameters permit, substituting a hazardous chemical with a less hazardous alternative is a highly effective waste minimization technique. utoledo.eduudel.edu

| Strategy | Implementation in the Lab | Benefit | Source |

|---|---|---|---|

| Source Reduction | Purchase only the quantity of chemicals needed. udel.edu Avoid stockpiling. udel.edu | Reduces disposal volume and cost, minimizes risk of degradation or contamination. udel.edu | udel.edu |

| Process Modification | Utilize microscale experiments or scale down existing procedures. utoledo.edu | Less chemical usage equates to less waste generation and lower exposure potential. utoledo.edu | utoledo.edu |

| Inventory Control | Maintain an accurate inventory, date all incoming chemicals, and share excess materials with other labs. yale.edu | Prevents duplicate orders, reduces the generation of unknown waste from degraded labels, and uses chemicals before they expire. udel.eduyale.edu | udel.eduyale.edu |

| Substitution | Replace highly hazardous chemicals with less hazardous alternatives when scientifically viable. utoledo.edu | Enhances laboratory safety and simplifies disposal procedures. utoledo.edu | utoledo.edu |

Proper Disposal and Management of Hazardous Chemical Waste

Chemicals such as this compound and their byproducts must be disposed of as hazardous waste according to institutional and regulatory guidelines. fsu.edulehigh.edu Improper disposal, such as pouring chemicals down the drain or placing them in the regular trash, is prohibited. fsu.edu

Waste Identification and Segregation

The first step in proper waste management is correct identification. fsu.edu Waste containing triflates should be classified based on its characteristics, such as corrosivity (B1173158) and toxicity. fsu.edu It is crucial to segregate this waste from incompatible materials to prevent dangerous reactions in the waste container. lehigh.edu For instance, triflate waste should be kept separate from strong oxidizing agents and acids. fishersci.com

Containerization and Labeling

Hazardous waste must be stored in containers that are chemically compatible with the contents and are in good condition, without leaks or rust. lehigh.edu The container must be kept closed except when adding waste. lehigh.edumit.edu

Clear and accurate labeling is mandatory. lehigh.edu The label must include the words "Hazardous Waste" and list the full chemical names of all constituents. fsu.edulehigh.edu Chemical formulas or abbreviations are not acceptable. lehigh.edu

Collection and Disposal Procedures

Academic laboratories must follow the institution's specific procedures for waste removal, which typically involves contacting the Environmental Health and Safety (EHS) department to schedule a pickup. fsu.edumit.edu Empty containers that held this compound must also be treated as hazardous waste. ucsd.edu Alternatively, they can be triple-rinsed with a suitable solvent, and the resulting rinsate must be collected and disposed of as hazardous waste. lehigh.eduuchicago.edu

| Step | Procedure | Rationale | Source |

|---|---|---|---|

| 1. Identification | Determine that the chemical (e.g., this compound) is a hazardous waste. | Ensures compliance with EPA and local regulations. fsu.edu | fsu.edu |

| 2. Containerization | Use a chemically compatible container with a secure lid. lehigh.edu | Prevents leaks, spills, and reactions. lehigh.edu | lehigh.edu |

| 3. Labeling | Affix a "Hazardous Waste" label with the full chemical name(s) and associated hazards. fsu.edulehigh.edu | Provides clear identification for safe handling and disposal. lehigh.edu | fsu.edulehigh.edu |

| 4. Segregation | Store the waste container away from incompatible materials. lehigh.edu | Prevents accidental chemical reactions. lehigh.edu | lehigh.edu |

| 5. Storage | Accumulate waste in a designated Satellite Accumulation Area (SAA) at or near the point of generation. mit.edu | Maintains control and safety within the lab. mit.edu | mit.edu |

| 6. Disposal | Contact the institutional EHS office for waste pickup. fsu.edu Do not dispose of via sinks or regular trash. fsu.edu | Ensures legal and environmentally sound disposal. fsu.edu | fsu.edu |

Q & A

Q. How can researchers optimize the synthesis of 2-chloroethyl trifluoromethanesulfonate to maximize yield and purity?

- Methodological Answer : Synthesis optimization requires careful selection of reaction conditions. For trifluoromethanesulfonate esters, stoichiometric control of the sulfonating agent (e.g., trifluoromethanesulfonic anhydride) and chloroethanol is critical. Use aprotic solvents like dichloromethane or acetonitrile to minimize side reactions. Monitor reaction progress via thin-layer chromatography (TLC) or gas chromatography (GC). Post-synthesis, purify via fractional distillation or column chromatography using silica gel and a non-polar solvent system (e.g., hexane/ethyl acetate). Purity assessment should employ NMR to confirm the absence of unreacted triflic acid derivatives .

Q. What analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : NMR for chloroethyl proton signals (δ ~3.5–4.5 ppm) and NMR for the triflate group (δ ~-75 ppm).

- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H] at m/z 216.5).

- Infrared Spectroscopy (IR) : Peaks at ~1250 cm (S=O stretching) and ~1150 cm (C-F stretching).

Cross-validate results with GC-MS for volatile impurities .

Q. What safety protocols are essential when handling this compound in the lab?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves (tested for chemical permeation resistance), chemical safety goggles, and a lab coat.

- Ventilation : Use a fume hood to prevent inhalation of vapors.

- Spill Management : Neutralize spills with sodium bicarbonate and adsorb with inert material (e.g., vermiculite).

- Storage : Keep in a sealed container under inert gas (argon/nitrogen) at 2–8°C to prevent hydrolysis .

Q. How can researchers assess the purity of this compound for sensitive reactions?

- Methodological Answer : Use HPLC with a reverse-phase C18 column and UV detection at 210 nm. A mobile phase of methanol/water (70:30 v/v) provides optimal separation. For trace moisture analysis, Karl Fischer titration is recommended. Compare results against certified reference materials when available .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer : The trifluoromethanesulfonate (triflate) group is a superior leaving group due to its strong electron-withdrawing effect, stabilizing the transition state. Kinetic studies using isotopic labeling can track nucleophilic attack at the chloroethyl carbon. Computational modeling (DFT) further elucidates charge distribution and activation barriers. Compare with analogous reagents (e.g., tosylates) to evaluate leaving-group efficiency .

Q. How does the stability of this compound vary under different storage conditions?

- Methodological Answer : Conduct accelerated stability testing:

- Thermal Stability : Heat samples to 40°C, 60°C, and 80°C for 24–72 hours; analyze decomposition via GC-MS.

- Hydrolytic Stability : Expose to controlled humidity (50%, 75%, 95% RH) and monitor hydrolysis byproducts (e.g., triflic acid) via ion chromatography.

- Light Sensitivity : UV/Vis irradiation experiments to assess photodegradation .

Q. How should researchers resolve contradictions in reported reaction yields involving this compound?

- Methodological Answer :

- Reproducibility Checks : Verify solvent drying methods (e.g., molecular sieves vs. distillation) and reagent stoichiometry.

- Byproduct Analysis : Use LC-MS to identify side products (e.g., elimination products from β-hydrogen abstraction).

- Statistical Design : Apply response surface methodology (RSM) to isolate critical variables (temperature, catalyst loading) .

Q. What alternatives exist for this compound in alkylation reactions, and how do their reactivities compare?

- Methodological Answer :

- Non-Fluorinated Analogs : Ethyl tosylate (less reactive due to weaker leaving-group ability).

- Fluorinated Alternatives : 2,2,2-Trifluoroethyl triflate (higher electrophilicity but increased cost).

Compare reaction rates under identical conditions (e.g., SN2 kinetics with sodium iodide in acetone) .

Q. What strategies mitigate solubility challenges of this compound in polar aprotic solvents?

- Methodological Answer :

Q. How can researchers analyze trace-level byproducts formed during reactions with this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.